7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Description
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9ClF2N4/c20-12-6-4-11(5-7-12)13-8-9-26-19(14(13)10-23)24-18(25-26)17-15(21)2-1-3-16(17)22/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFZWQUGMYZFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9ClF2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (CAS Number: 860610-86-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, anti-inflammatory effects, and possible mechanisms of action.
- Molecular Formula : C₁₉H₉ClF₂N₄
- Molecular Weight : 366.76 g/mol
- Structure : The compound features a triazolo-pyridine core with chlorophenyl and difluorophenyl substituents.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its anti-cancer and anti-inflammatory properties.
1. Anti-Cancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit promising cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : The MTT assay was employed to evaluate the cytotoxic effects of the compound against human cancer cell lines such as A549 (lung), MCF-7 (breast), and HCT-116 (colon). Results indicated significant inhibition of cell proliferation at varying concentrations.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.31 |
| MCF-7 | 7.95 |
| HCT-116 | Notable inhibition observed |
The results suggest that the compound may serve as a lead for developing new anti-cancer agents due to its selective toxicity towards cancer cells while sparing normal cells.
2. Anti-Inflammatory Activity
The anti-inflammatory potential of similar triazolo derivatives has been explored through in vitro studies:
- Mechanism of Action : Studies have shown that these compounds can inhibit the expression of pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophages. The reduction in these markers suggests that the compound may modulate inflammatory pathways effectively.
Case Studies and Research Findings
Several case studies have highlighted the biological relevance of this compound:
- Study on Kinase Inhibition : Research indicates that triazolo derivatives can interact with protein kinases, which are crucial in cancer progression. Specifically, derivatives targeting the ATP binding site of kinases like CDK-2 have shown promise in inhibiting tumor growth .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of similar compounds. Results indicated favorable absorption and systemic exposure, leading to significant tumor reduction in treated groups compared to controls.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of triazolo derivatives:
- Substituent Effects : The presence of electron-withdrawing groups (like Cl and F) on the phenyl rings enhances the compound's potency by improving binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
